Dibekacin bis(sulphate) is an aminoglycoside antibiotic derived from kanamycin, primarily used for its antibacterial properties. It is particularly effective against Gram-negative bacteria, making it valuable in clinical settings for treating serious infections. The compound is classified under aminoglycosides, which are known for their ability to inhibit bacterial protein synthesis.
Dibekacin bis(sulphate) originates from kanamycin B, a naturally occurring antibiotic produced by the bacterium Micromonospora purpurea. The classification of dibekacin falls within the aminoglycoside antibiotics, characterized by their amino sugar structure and their mechanism of action that involves binding to bacterial ribosomes.
The synthesis of dibekacin involves several steps, primarily utilizing kanamycin B as the starting material. Various synthetic routes have been reported, including:
Dibekacin bis(sulphate) has a complex molecular structure characterized by multiple hydroxyl and amino groups. Its chemical formula is C₁₁H₁₄N₂O₈S₂, indicating the presence of two sulfate groups attached to the dibekacin backbone. The structural representation includes:
The molecular weight of dibekacin bis(sulphate) is approximately 398.37 g/mol.
Dibekacin bis(sulphate) undergoes various chemical reactions that are crucial for its activity:
These reactions highlight the compound's versatility in synthetic chemistry and its importance in pharmaceutical applications.
Dibekacin bis(sulphate) exhibits its antibacterial activity primarily through the inhibition of bacterial protein synthesis. The mechanism involves:
This mechanism underscores the effectiveness of dibekacin against a range of pathogenic bacteria.
Dibekacin bis(sulphate) possesses several notable physical and chemical properties:
These properties make dibekacin suitable for formulation into injectable forms for clinical use.
Dibekacin bis(sulphate) is primarily utilized in medical settings as an antibiotic treatment for severe infections caused by Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli. Its applications include:
Dibekacin bis(sulphate) (3',4'-dideoxykanamycin B sulfate) is a semisynthetic aminoglycoside antibiotic derived through strategic chemical modification of kanamycin B, a natural antibiotic produced by Streptomyces kanamyceticus [7] [10]. The synthetic pathway involves three critical chemical transformations that enhance its resistance profile against aminoglycoside-modifying enzymes (AMEs):
This targeted deoxygenation strategy, pioneered by Umezawa, directly addresses a primary bacterial resistance mechanism, positioning dibekacin as a significant advancement over its parent compound [2] [3].
Table 1: Key Enzymatic Resistances Conferred by Dibekacin's Structural Modifications
Target Enzyme Class | Kanamycin B Susceptible? | Dibekacin Susceptible? | Mechanism Overcome |
---|---|---|---|
APH(3')-Ia | Yes | No | Removal of 3'-O phosphorylation site |
APH(3')-II | Yes | No | Removal of 3'-O phosphorylation site |
AAC(6')-Ii | Yes | Yes | Requires additional N1 modifications |
ANT(2") | Yes | Partial | Steric hindrance from deoxygenation |
The 3',4'-dideoxygenation constitutes the cornerstone of dibekacin’s enhanced antibacterial efficacy. By eliminating the oxygen atoms at these positions, dibekacin evades inactivation by APH(3') enzymes prevalent in Gram-negative pathogens, notably Pseudomonas aeruginosa and resistant Escherichia coli strains [1] [3] [6]. This modification alone significantly broadens its spectrum compared to kanamycin B.
Further structural optimizations focus on the N1 position of the 2-deoxystreptamine ring:
Table 2: Structure-Activity Relationship (SAR) of Dibekacin Modifications
Structural Modification | Target Position | Primary Enzymatic Resistance Enhanced | Impact on Antibacterial Spectrum |
---|---|---|---|
3',4'-Dideoxygenation | Sugar ring | APH(3'), ANT(4') | ++ Gram-negative bacilli |
N1-(S)-HABA Acylation (Arbekacin) | 2-Deoxystreptamine | AAC(3), AAC(6') | +++ MRSA, Gram-negative |
2''-Deoxy-2''-amino substitution | Pentose ring | AAC(2') | ++ Resistant P. aeruginosa |
5-Deoxygenation | 2-Deoxystreptamine | Unknown | + (Under investigation) |
These modifications demonstrate a principled approach to aminoglycoside optimization: strategic removal or substitution of enzyme-vulnerable moieties while preserving the core scaffold’s ribosomal binding affinity [5] [6] [8]. Dibekacin itself serves as a versatile intermediate for generating advanced derivatives active against multidrug-resistant pathogens.
Dibekacin occupies a distinct niche within the semisynthetic aminoglycoside landscape, bridging first-generation natural products (e.g., kanamycin B, gentamicin) and advanced derivatives designed to combat extensively resistant bacteria:
Table 3: Comparative Profile of Key Aminoglycoside Derivatives
Aminoglycoside | Parent Compound | Key Modifications | Primary Resistance Mechanism(s) Overcome | Spectrum Against Resistant Pathogens |
---|---|---|---|---|
Dibekacin | Kanamycin B | 3',4'-dideoxy | APH(3') | Gram-negative bacilli (esp. P. aeruginosa) |
Tobramycin | Kanamycin B | 3'-deoxy | APH(3')-I | P. aeruginosa |
Amikacin | Kanamycin A | N1-(S)-HABA | APH(3'), ANT(4'), AAC(6')-I | Broad Gram-negative |
Arbekacin | Dibekacin | N1-(S)-HABA | AAC(3), AAC(6'), APH(3') | MRSA, Resistant Gram-negatives |
Plazomicin | Sisomicin | N1-(S)-HABA, 6'-OH → 6'-hydroxyethyl | All major AMEs except AAC(2') | MDR Enterobacteriaceae |
This comparative analysis underscores dibekacin’s role as a strategic intermediate and a proof-of-concept for deoxygenation as a viable path to counter enzymatic resistance. While newer derivatives like plazomicin exhibit broader resistance profiles, dibekacin’s relatively simpler structure facilitates synthetic exploration of novel modifications targeting emerging resistance threats [5] [6] [9].
Concluding Remarks
Dibekacin bis(sulphate) exemplifies the rational design of semisynthetic aminoglycosides through targeted molecular modifications. Its derivation from kanamycin B via 3',4'-dideoxygenation directly addresses a critical vulnerability to phosphorylation-based resistance, expanding its utility against Gram-negative pathogens. Furthermore, its structure serves as a versatile platform for advanced derivatives like arbekacin, highlighting its enduring significance in antibiotic development. Ongoing research into 2''-amino and 5-deoxy variants demonstrates the continued potential of the dibekacin scaffold in combating evolving bacterial resistance mechanisms [8] [9].
CAS No.: 112839-93-7
CAS No.: 82526-36-1
CAS No.: 61109-48-6
CAS No.: